

1-Nitroadamantane: A Technical Guide for Advanced Research and Development

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Compound of Interest

Compound Name: 1-Nitroadamantane

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This guide provides an in-depth technical overview of **1-Nitroadamantane** (CAS No. 7575-82-8), a key synthetic intermediate and a molecule of interest for its intrinsic biological properties. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data on its synthesis, properties, and applications, grounding all information in established scientific literature.

Section 1: Core Molecular Identity and Physicochemical Profile

1-Nitroadamantane is a derivative of adamantane, a rigid, cage-like hydrocarbon. The introduction of a nitro group at one of the four equivalent tertiary (bridgehead) positions significantly alters its electronic properties and reactivity, making it a valuable precursor for a range of functionalized adamantane derivatives.

Key Identifiers:

- Chemical Name: **1-Nitroadamantane**
- Synonyms: 1-Nitrotricyclo[3.3.1.1^{3,7}]decane, Adamantane, 1-nitro-
- CAS Number: 7575-82-8[1][2]
- Molecular Formula: C₁₀H₁₅NO₂[1][2]

- Molecular Weight: 181.23 g/mol [1][2]

Physicochemical Data Summary

The robust, tricyclic structure of the adamantane core imparts high thermal stability and lipophilicity, while the nitro group adds polarity. These characteristics are summarized below.

Property	Value	Source(s)
Melting Point	159 °C	[1]
Boiling Point	277.1 ± 7.0 °C (at 760 Torr)	[1]
Density	1.19 ± 0.1 g/cm ³ (at 20 °C)	[1]
Flash Point	121.8 ± 11.0 °C	[1]
Vapor Pressure	0.00463 mmHg (at 25 °C)	[1]
Refractive Index	1.545	[1]
Solubility	Sparingly soluble in methanol; Slightly soluble in chloroform.	[1]
Storage Temp.	-20°C, under inert atmosphere.	[1]

Section 2: Synthesis and Characterization

The primary route to **1-Nitroadamantane** is through the direct electrophilic nitration of adamantane. The tertiary C-H bonds of the adamantane cage are susceptible to substitution under appropriate conditions.

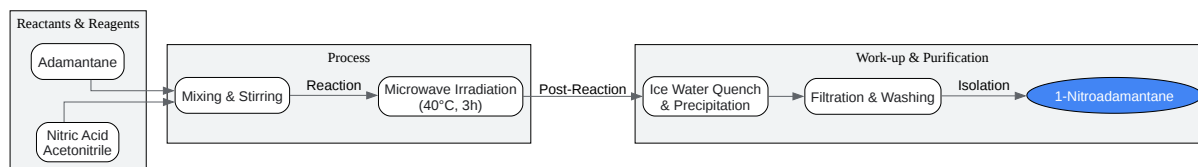
Experimental Protocol: Microwave-Assisted Nitration of Adamantane

This protocol is adapted from established literature procedures for the functionalization of adamantane and offers an efficient, modern approach.[3] The use of microwave irradiation accelerates the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[4]

Rationale: The reaction proceeds via an electrophilic substitution mechanism. Nitric acid acts as the source of the nitronium ion (NO_2^+) electrophile. The addition of acetonitrile can facilitate the reaction, and microwave energy provides efficient and uniform heating to overcome the activation energy for the C-H bond functionalization.

Step-by-Step Methodology:

- **Reagent Preparation:** In a microwave-safe reaction vessel equipped with a magnetic stir bar, add adamantane (6.84 g, 0.05 mol).
- **Acid Addition:** In a fume hood, slowly and carefully add nitric acid (21 mL, 0.5 mol) to the adamantane over a period of 20 minutes with continuous stirring. The mixture will form a suspension.
- **Initial Stirring:** Stir the suspension at room temperature for 30 minutes to ensure homogeneity.
- **Solvent Addition:** Add acetonitrile (29 mL, 0.5 mol) to the reaction mixture.
- **Microwave Irradiation:** Securely cap the vessel and place it in a microwave reactor. Irradiate the mixture at 40°C (using a power of approximately 50 W) for 3 hours.
- **Work-up and Isolation:**
 - After the reaction is complete, cool the vessel in an ice-water bath.
 - Quench the reaction by carefully pouring the mixture into 370 mL of ice water with vigorous stirring.
 - Continue stirring the aqueous suspension at 0-5°C for 30 minutes to precipitate the product fully.
- **Purification:** Collect the resulting white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization, for example, from an ethanol/water mixture.



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Caption: Microwave-assisted synthesis of **1-Nitroadamantane**.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectra for **1-Nitroadamantane** is elusive, its structural features allow for the prediction of key spectroscopic signals based on data from closely related adamantane derivatives.[5][6]

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the adamantane cage. Three distinct signals corresponding to the CH_2 (delta positions), CH_2 (beta positions), and CH (gamma position) protons should be observed. The protons on the carbons adjacent to the nitro-substituted carbon will be the most deshielded.
- ^{13}C NMR: The carbon NMR spectrum should display four signals: one for the quaternary carbon bearing the nitro group (C-NO_2), and three for the CH , and two inequivalent CH_2 groups of the adamantane skeleton.[5] The C-NO_2 signal will be significantly downfield.
- IR Spectroscopy: The infrared spectrum will be characterized by the strong, asymmetric and symmetric stretching vibrations of the C-NO_2 group, typically found in the regions of $1540\text{-}1560\text{ cm}^{-1}$ and $1370\text{-}1380\text{ cm}^{-1}$, respectively. It will also show characteristic C-H stretching and bending vibrations of the adamantane cage below 3000 cm^{-1} .
- Mass Spectrometry: The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M^+) at $m/z = 181$. Key fragmentation pathways would likely involve the

loss of the nitro group (NO_2) to give a prominent peak at $m/z = 135$, corresponding to the stable 1-adamantyl cation.[7]

Section 3: Applications in Drug Discovery and Organic Synthesis

The primary and most significant application of **1-Nitroadamantane** is its role as a direct precursor to 1-aminoadamantane (Amantadine), a cornerstone therapeutic agent.

Key Application: Synthesis of Amantadine

Amantadine (as its hydrochloride salt) is an FDA-approved drug with a dual mechanism of action, functioning as both an antiviral agent for the treatment and prophylaxis of Influenza A and as a therapy for managing symptoms of Parkinson's disease.[4][8]

- **Antiviral Mechanism:** Amantadine targets the M2 proton channel of the influenza A virus, inhibiting the uncoating of the viral genome and thus preventing its replication within the host cell.
- **Anti-Parkinsonian Mechanism:** In the central nervous system, amantadine acts as a non-competitive antagonist of the NMDA receptor and promotes the release of dopamine, helping to alleviate symptoms such as dyskinesia.[4]

The conversion of **1-Nitroadamantane** to Amantadine is achieved through the chemical reduction of the nitro group to a primary amine.

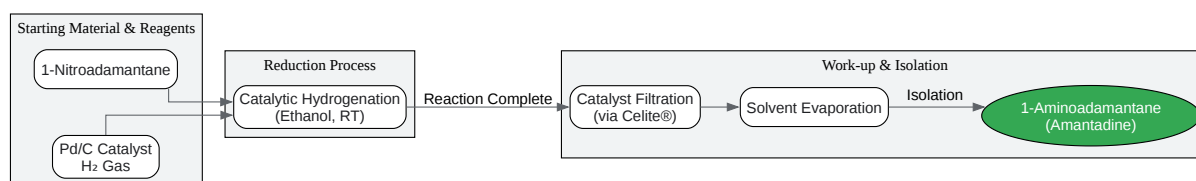
Experimental Protocol: Catalytic Hydrogenation to 1-Aminoadamantane

Catalytic hydrogenation is a clean and efficient method for the reduction of aliphatic nitro compounds.

Rationale: A heterogeneous catalyst, typically palladium on a carbon support (Pd/C), is used to activate molecular hydrogen. The nitro group on the **1-Nitroadamantane** is then catalytically reduced to the corresponding primary amine. The reaction is typically carried out in a solvent that can dissolve the starting material and is inert to the reaction conditions.

Step-by-Step Methodology:

- Vessel Preparation: To a hydrogenation vessel, add **1-Nitroadamantane** (e.g., 1.81 g, 10 mmol) and a suitable solvent such as ethanol or ethyl acetate (e.g., 50 mL).
- Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).
- Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and introduce hydrogen gas, typically to a pressure of 1-4 atm (a hydrogen balloon can be used for atmospheric pressure reactions).[9]
- Reaction: Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (monitoring by TLC or GC-MS can confirm the consumption of the starting material).
- Work-up:
 - Carefully vent the hydrogen and purge the vessel with an inert gas.
 - Remove the catalyst by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric and should be handled while wet.
 - Concentrate the filtrate under reduced pressure to yield crude 1-aminoadamantane. The product can be further purified by recrystallization or converted directly to its hydrochloride salt.



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Caption: Reduction of **1-Nitroadamantane** to 1-Aminoadamantane.

Other Potential Applications

Some sources report that **1-Nitroadamantane** itself possesses biological activity, including antiviral and immunosuppressive properties through the inhibition of lymphocyte proliferation. [1][8] However, these activities are less well-characterized compared to its amine derivatives. Its primary value remains as a robust chemical intermediate.

Section 4: Safety, Handling, and Storage

While a comprehensive GHS classification is not consistently reported across suppliers, **1-Nitroadamantane** is classified as an irritant.[8] Prudent laboratory practices for handling chemical solids and nitro-containing compounds should be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at -20°C under an inert atmosphere is recommended.[1]
- In case of Exposure:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and plenty of water.
 - Inhalation: Move to fresh air.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.

- Seek medical attention if any symptoms persist.

Section 5: Conclusion

1-Nitroadamantane is a compound of significant utility in synthetic and medicinal chemistry. Its straightforward synthesis from adamantane and its efficient conversion to the clinically vital drug, Amantadine, underscore its importance. For researchers in drug development, **1-Nitroadamantane** serves as a critical building block for accessing the privileged adamantane scaffold, enabling the creation of novel therapeutics with potentially enhanced pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- LookChem. (n.d.). Cas 7575-82-8, **1-NITROADAMANTANE**.
- Cleantech Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS **1-NITROADAMANTANE**.
- Duddeck, H., et al. (1978).
- ResearchGate. (n.d.). Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives.
- Feinstein, A. I., et al. (1975). Pyrolysis of **1-nitroadamantane**. The Journal of Organic Chemistry, 40(2), 298-299.
- Barbakadze, V., et al. (2014). Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. Asian Journal of Chemistry, 26(23), 7809-7812.
- Klimochkin, Y. N., et al. (2020). Selective Nitroxylation of Adamantane Derivatives in the System Nitric Acid–Acetic Anhydride. Russian Journal of Organic Chemistry, 56(9), 1532–1539.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Adamantane.
- MDPI. (2022). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane.
- Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride.
- Google Patents. (n.d.). Method for preparing 3-amino-1-adamantane alcohol.
- Organic Chemistry Portal. (n.d.). Hydrogen.
- ResearchGate. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane.
- ResearchGate. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums.
- YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.

- Nguyen, T. V., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 45(6), 2454-2460.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Royal Society of Chemistry. (2023). Infrared spectrum of the 1-cyanoadamantane cation.
- LookChem. (n.d.). Cas 7575-82-8, **1-NITROADAMANTANE**.

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Sources

- 1. Cas 7575-82-8,1-NITROADAMANTANE | lookchem [lookchem.com]
- 2. 1-Nitroadamantane | 7575-82-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. kbfi.ee [kbfi.ee]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
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